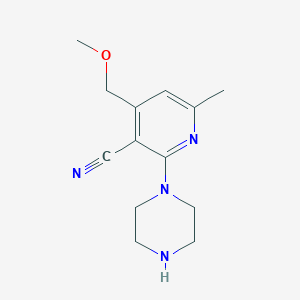
2-methyl-N-1-naphthyl-3-nitrobenzamide
Übersicht
Beschreibung
2-methyl-N-1-naphthyl-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBA belongs to the family of benzamides and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : A study by Ravichandiran et al. (2015) discusses the synthesis of derivatives related to 2-methyl-N-1-naphthyl-3-nitrobenzamide, focusing on their antibacterial properties. One specific compound demonstrated significant antibacterial activity against Proteus vulgaris, highlighting potential applications in antibacterial drug development (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Photophysical Characterization
- Organic Light Emitting Diodes (OLEDs) : García-López et al. (2014) synthesized derivatives involving this compound for use in OLEDs. The study explored their photophysical properties, indicating potential applications in developing more efficient lighting and display technologies (García-López et al., 2014).
Photochemical Applications
- Photochemistry of Azirines : Inui and Murata (2005) investigated the photochemistry of compounds related to this compound, specifically 3-methyl-2-(1-naphthyl)-2H-azirine. Their research could contribute to the understanding of photochemical reactions in organic synthesis (Inui & Murata, 2005).
Synthesis of Chemical Compounds
- Synthesis of Chlorantraniliprole : Yi-fen et al. (2010) used a compound structurally similar to this compound in the synthesis of Chlorantraniliprole. This research demonstrates its utility in synthesizing agriculturally important chemicals (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Antitubercular Activity
- Antimycobacterial Activity of Derivatives : A study by Wang et al. (2019) highlights the synthesis of nitrobenzamide derivatives, including those structurally related to this compound, and their antitubercular activity. This suggests potential applications in tuberculosis treatment (Wang et al., 2019).
Nonlinear Optical Properties
- Optical Applications : Varghese, Abraham, & George (2019) explored the nonlinear optical properties of N-[(Naphthalen-5-yl)methyl]-4-Nitrobenzamine, a compound related to this compound. Their findings suggest applications in photovoltaic device fabrication (Varghese, Abraham, & George, 2019).
Eigenschaften
IUPAC Name |
2-methyl-N-naphthalen-1-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-14(9-5-11-17(12)20(22)23)18(21)19-16-10-4-7-13-6-2-3-8-15(13)16/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPMZABJVMJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![2-(3,4-dichlorophenyl)-N'-[(4-iodobenzoyl)oxy]ethanimidamide](/img/structure/B5857975.png)